molecular formula C11H14N2O2 B1646807 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 924855-21-0

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1646807
CAS No.: 924855-21-0
M. Wt: 206.24 g/mol
InChI Key: LADVNPJEFLWQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with an amino group at the fourth position and a methoxyphenyl group at the first position. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The reaction typically involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVNPJEFLWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 5
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.